molecular formula C9H10N4O2 B051786 2-Hydrazinyl-1-methylbenzimidazole-5-carboxylic acid CAS No. 114804-44-3

2-Hydrazinyl-1-methylbenzimidazole-5-carboxylic acid

Cat. No.: B051786
CAS No.: 114804-44-3
M. Wt: 206.2 g/mol
InChI Key: KZUQWAJOOFSFLA-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . One common method includes the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent, which promotes the formation of the benzimidazole ring in a one-pot reaction . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in high purity.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair . The hydrazinyl group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These functional groups allow for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

114804-44-3

Molecular Formula

C9H10N4O2

Molecular Weight

206.2 g/mol

IUPAC Name

2-hydrazinyl-1-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C9H10N4O2/c1-13-7-3-2-5(8(14)15)4-6(7)11-9(13)12-10/h2-4H,10H2,1H3,(H,11,12)(H,14,15)

InChI Key

KZUQWAJOOFSFLA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1NN

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1NN

Synonyms

1H-Benzimidazole-5-carboxylicacid,2-hydrazino-1-methyl-(9CI)

Origin of Product

United States

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